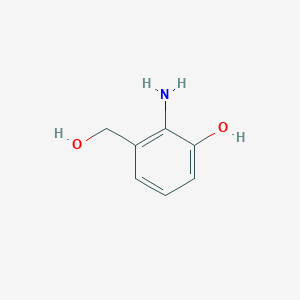

2-Amino-3-(Hydroxymethyl)phenol

Übersicht

Beschreibung

Remitch, known chemically as nalfurafine hydrochloride, is an antipruritic (anti-itch) medication primarily used to treat uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis . It is a highly selective kappa opioid receptor agonist, which means it specifically targets and activates kappa opioid receptors in the body .

Wissenschaftliche Forschungsanwendungen

Nalfurafinhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um selektive Kappa-Opioid-Rezeptor-Agonisten zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Kappa-Opioid-Rezeptoren in verschiedenen physiologischen Prozessen.

Medizin: Wird hauptsächlich zur Behandlung von urämischem Pruritus bei Hämodialysepatienten eingesetzt.

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung von Antipruritika verwendet.

5. Wirkmechanismus

Nalfurafinhydrochlorid übt seine Wirkung aus, indem es selektiv Kappa-Opioid-Rezeptoren (KOR) im zentralen Nervensystem aktiviert . Diese Aktivierung führt zur Modulation der Neurotransmitterfreisetzung, was dazu beiträgt, den Juckreiz zu lindern. Im Gegensatz zu anderen KOR-Agonisten erzeugt Nalfurafin keine halluzinogenen Effekte, was es für Patienten zu einer sichereren Option macht .

Ähnliche Verbindungen:

Naltrexon: Ein Opioid-Antagonist, von dem Nalfurafin abgeleitet ist.

Butorphanol: Ein weiterer Kappa-Opioid-Rezeptor-Agonist, der zur Schmerzlinderung eingesetzt wird.

Pentazocin: Ein gemischtes Agonist-Antagonist-Opioid, das zur Schmerztherapie eingesetzt wird.

Einzigartigkeit von Nalfurafinhydrochlorid: Nalfurafinhydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz für Kappa-Opioid-Rezeptoren, die es ihm ermöglichen, Pruritus effektiv zu lindern, ohne signifikante Nebenwirkungen wie Halluzinationen zu verursachen . Dies macht es zu einem wertvollen Medikament für Patienten mit chronischer Nierenerkrankung, die sich einer Hämodialyse unterziehen.

Wirkmechanismus

Target of Action

It’s known that hydroxymethylphenols are useful intermediates in the synthesis of some heterocyclic compounds, calixarenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions . These compounds are also used for the preparation of pharmacologically active compounds .

Mode of Action

One study describes a chemoselective method for direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in n,n-dimethylformamide at room temperature . The reaction occurs without affecting the phenolic hydroxy group .

Biochemical Pathways

Phenolic compounds are known to play a significant role in various biological activities, including antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials .

Pharmacokinetics

The stereoselectivity in pharmacodynamics and pharmacokinetics of related compounds, such as β2-agonists, has been discussed .

Result of Action

Indole derivatives, which can be synthesized from hydroxymethylphenols, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the reaction of hydroxymethylphenols for bromination occurs at room temperature , suggesting that temperature could be a factor influencing the compound’s action.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(hydroxymethyl)phenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that phenolic compounds can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Phenolic compounds are typically metabolized through phase I and phase II reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of phenolic compounds, followed by conjugation with glucuronic acid or sulfate by transferase enzymes. These metabolic pathways influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nalfurafine hydrochloride is synthesized through a series of chemical reactions starting from naltrexone, an opioid antagonist . The synthesis involves structural modifications to naltrexone to enhance its selectivity and potency for kappa opioid receptors .

Industrial Production Methods: The industrial production of nalfurafine hydrochloride involves leveraging advanced film coating technology to create orally disintegrating tablets . This technology ensures superior light shielding, low friability, advanced extensibility, and rapid dissolution, making the medication easy to administer with or without water .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nalfurafinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, z. B. bei bestimmten Temperaturen und pH-Werten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Zwischenprodukte, die weiterverarbeitet werden, um das Endprodukt Nalfurafinhydrochlorid zu erhalten.

Vergleich Mit ähnlichen Verbindungen

Naltrexone: An opioid antagonist from which nalfurafine is derived.

Butorphanol: Another kappa opioid receptor agonist used for pain relief.

Pentazocine: A mixed agonist-antagonist opioid used for pain management.

Uniqueness of Nalfurafine Hydrochloride: Nalfurafine hydrochloride is unique due to its high selectivity and potency for kappa opioid receptors, which allows it to effectively alleviate pruritus without causing significant side effects like hallucinations . This makes it a valuable medication for patients with chronic kidney disease undergoing hemodialysis.

Biologische Aktivität

2-Amino-3-(hydroxymethyl)phenol, also known as 2-Amino-3-(hydroxymethyl)benzene, is a phenolic compound with significant biological activity. This compound is characterized by its amino and hydroxymethyl functional groups, which contribute to its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : C7H9NO2

- CAS Number : 18274-82-3

- Molecular Weight : 139.15 g/mol

Antioxidant Properties

Phenolic compounds, including this compound, are known for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, which may be beneficial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Enzyme Inhibition

This compound has been studied for its potential to inhibit certain enzymes associated with disease processes. For instance, it has shown inhibitory effects on lipoxygenase and urease enzymes, which are involved in inflammatory responses and urea metabolism, respectively. Such inhibition can lead to reduced inflammation and improved metabolic regulation.

In Vivo Studies

In animal models, the administration of this compound has demonstrated protective effects against oxidative stress-induced damage. For example, a study involving rats subjected to oxidative stress showed that treatment with this compound resulted in lower levels of lipid peroxidation products compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that the compound is well absorbed when administered orally, with a notable distribution in tissues due to its lipophilic nature. Metabolism primarily occurs through phase I reactions involving hydroxylation and conjugation .

Safety and Toxicity

Despite its beneficial properties, safety assessments indicate that this compound may cause allergic reactions upon skin contact and is suspected of having genotoxic effects at high concentrations. Therefore, careful consideration of dosage and exposure is essential when evaluating its therapeutic potential .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-amino-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBMEJBHIZHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618363 | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-82-3 | |

| Record name | 2-Amino-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18274-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.